N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034364-79-7
VCID: VC6663000
InChI: InChI=1S/C13H16N2O4S/c1-9-10(7-15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17)
SMILES: CC1=C(C=NO1)C(=O)NCC(C2=CC=CS2)OCCO
Molecular Formula: C13H16N2O4S
Molecular Weight: 296.34

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

CAS No.: 2034364-79-7

Cat. No.: VC6663000

Molecular Formula: C13H16N2O4S

Molecular Weight: 296.34

* For research use only. Not for human or veterinary use.

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide - 2034364-79-7

Specification

CAS No. 2034364-79-7
Molecular Formula C13H16N2O4S
Molecular Weight 296.34
IUPAC Name N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C13H16N2O4S/c1-9-10(7-15-19-9)13(17)14-8-11(18-5-4-16)12-3-2-6-20-12/h2-3,6-7,11,16H,4-5,8H2,1H3,(H,14,17)
Standard InChI Key BJQCOXVCASQOOT-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)NCC(C2=CC=CS2)OCCO

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12H15N2O4SC_{12}H_{15}N_2O_4S

  • Molecular Weight: Approximately 286.33 g/mol

Structural Features

This compound contains:

  • A 5-methylisoxazole core, which is a heterocyclic ring system often associated with bioactivity.

  • A carboxamide group, contributing to hydrogen bonding capabilities.

  • A thiophene ring, which is a sulfur-containing aromatic system, known for enhancing lipophilicity and electronic properties.

  • A hydroxyethoxy side chain, introducing hydrophilic characteristics.

Chemical Identifiers

  • IUPAC Name: N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-4-carboxamide

  • SMILES Notation: Cc1c(c(no1)C(=O)NCC(C2=CC=CS2)O)OCCO

Synthesis Pathway

The synthesis of this compound likely involves:

  • Preparation of the 5-methylisoxazole-4-carboxylic acid derivative.

  • Coupling of the carboxylic acid with an amine group containing the thiophene and hydroxyethoxy substituents.

  • Use of activating agents (e.g., carbodiimides) to facilitate amide bond formation.

Potential Applications

This compound's structural features suggest possible roles in:

  • Drug Discovery: The presence of heterocycles like isoxazole and thiophene often correlates with bioactivity.

  • Enzyme Inhibition: The amide group could interact with enzyme active sites, making it a candidate for inhibitory studies.

Pharmacological Insights

Compounds with similar scaffolds have shown:

  • Anticancer activity by targeting specific enzymes or pathways.

  • Anti-inflammatory effects through modulation of oxidative stress or cytokine production.

Table: Comparative Analysis with Related Compounds

Compound NameActivityKey Structural Features
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)...Anti-inflammatoryThiophene core, cyano group
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial, anticancerBromophenyl group, thiazole ring
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)...Unknown (potential drug candidate)Isoxazole ring, thiophene, hydroxyethoxy chain

Future Directions for Study

To fully understand the potential of this compound:

  • Biological Assays: Evaluate its activity against cancer cell lines or microbial strains.

  • Molecular Docking Studies: Predict binding affinity to target proteins.

  • Toxicity Studies: Assess safety profiles in vitro and in vivo.

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